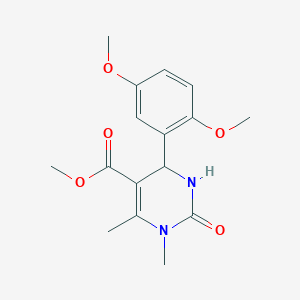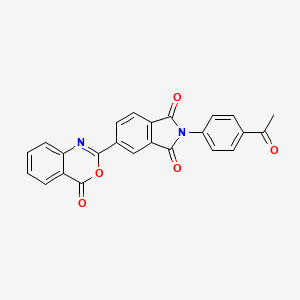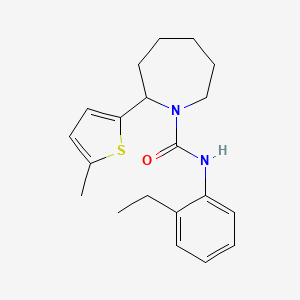
1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BPTP belongs to the class of pyrazole derivatives, which have been found to possess several biological activities including anti-inflammatory, analgesic, and anti-tumor properties.
Scientific Research Applications
1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to possess several biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. In a study conducted by Yang et al., this compound was found to exhibit anti-inflammatory and analgesic effects in mice models of inflammation and pain. This compound was also found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 by this compound leads to a decrease in prostaglandin production, resulting in anti-inflammatory and analgesic effects. The activation of the p38 MAPK pathway by this compound leads to the induction of apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in mice models of inflammation. This compound was also found to decrease the levels of prostaglandin E2 (PGE2), a mediator of inflammation and pain. In a study conducted by Li et al., this compound was found to induce apoptosis in cancer cells through the activation of the p38 MAPK pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential applications in drug development. This compound has been found to possess several biological activities including anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may pose challenges in its formulation and administration.
Future Directions
There are several future directions for the research on 1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One direction is to investigate the potential applications of this compound in drug development. This compound has been found to possess several biological activities including anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for drug development. Another direction is to investigate the mechanism of action of this compound, as its mechanism of action is not fully understood. Understanding the mechanism of action of this compound may lead to the development of more effective drugs. Finally, further research is needed to investigate the safety and toxicity of this compound, as its safety profile is not fully understood.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the reaction of 4-bromobenzaldehyde, 2-methoxybenzaldehyde, and 2-thiophenecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of this compound obtained through this method is around 70%.
properties
IUPAC Name |
2-(4-bromophenyl)-4-(2-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2OS/c1-24-18-6-3-2-5-16(18)17-13-23(15-10-8-14(21)9-11-15)22-20(17)19-7-4-12-25-19/h2-12,17H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUPXJIIMJEMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CN(N=C2C3=CC=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

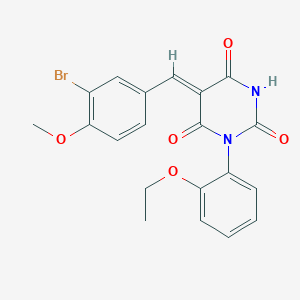
![2-(methoxymethyl)-3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5013094.png)
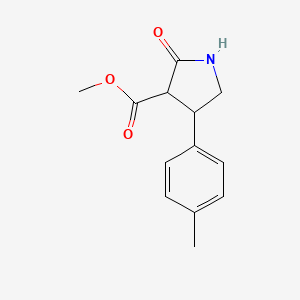

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5013117.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)
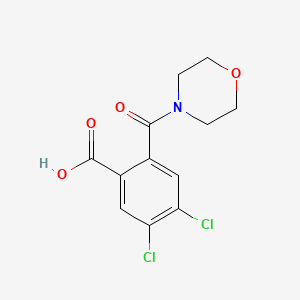
![1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5013135.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5013146.png)


